Arrhythmia Risk Reduction: Norepinephrine vs. Dopamine in Shock (SOAP II Trial)
In a multicenter randomized controlled trial of 1,679 patients with shock, norepinephrine demonstrated a significantly lower incidence of arrhythmic events compared to dopamine as first-line vasopressor therapy. The absolute reduction in arrhythmia events was 11.7 percentage points (24.1% vs. 12.4%, P<0.001), representing a relative risk reduction of approximately 48.5% [1]. Notably, in the subgroup of 280 patients with cardiogenic shock, dopamine was associated with an increased rate of death at 28 days compared with norepinephrine (P=0.03 for cardiogenic shock) [1]. This differential safety profile, established in the landmark SOAP II trial, remains a cornerstone rationale for guideline preference of norepinephrine over dopamine in critical care settings.
| Evidence Dimension | Incidence of arrhythmic events during vasopressor therapy |
|---|---|
| Target Compound Data | 12.4% (102 events / 821 patients) |
| Comparator Or Baseline | Dopamine: 24.1% (207 events / 858 patients) |
| Quantified Difference | Absolute risk reduction: 11.7%; Relative risk reduction: ~48.5% (P<0.001) |
| Conditions | Multicenter RCT; 1,679 patients with shock (septic, cardiogenic, hypovolemic); dopamine max 20 μg/kg/min vs norepinephrine max 0.19 μg/kg/min |
Why This Matters
For procurement and clinical formulary decisions, the 11.7% absolute reduction in arrhythmic events directly translates to fewer adverse events, reduced need for antiarrhythmic interventions, and potentially shorter ICU length of stay, supporting norepinephrine as the first-line vasopressor choice.
- [1] De Backer D, Biston P, Devriendt J, et al. Comparison of dopamine and norepinephrine in the treatment of shock. N Engl J Med. 2010;362(9):779-789. View Source
